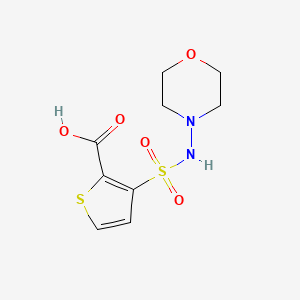
3-(Morpholin-4-ylsulfamoyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID is a complex organic compound that features a morpholino group, a sulfonyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonyl and morpholino groups. One common method involves the reaction of thiophene-2-carboxylic acid with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiophene sulfides.
Wissenschaftliche Forschungsanwendungen
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID exerts its effects is complex and involves multiple molecular targets and pathways. The morpholino group can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes. The thiophene ring can interact with DNA and proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the morpholino and sulfonyl groups, making it less versatile.
Morpholine: Does not have the thiophene ring or sulfonyl group, limiting its applications.
Sulfonyl thiophenes: Similar structure but may lack the morpholino group, affecting their biological activity.
Uniqueness
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID is unique due to the combination of the morpholino, sulfonyl, and thiophene groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2O5S2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5S2/c12-9(13)8-7(1-6-17-8)18(14,15)10-11-2-4-16-5-3-11/h1,6,10H,2-5H2,(H,12,13) |
InChI-Schlüssel |
LSKDOHHPHVPXFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1NS(=O)(=O)C2=C(SC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873205.png)
![2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B10873206.png)
![Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate](/img/structure/B10873212.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10873218.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873221.png)
![12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873223.png)
![9-(3,4-Dimethoxyphenyl)-5,5-dimethyl-13-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one](/img/structure/B10873230.png)
![N'',N'''-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10873232.png)
![S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate](/img/structure/B10873233.png)
![2,5,6-Trimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10873234.png)
![(4E)-5-methyl-2-phenyl-4-{[(2Z)-2-(phthalazin-1(2H)-ylidene)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873239.png)
![2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873243.png)
![3-(4-bromophenyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B10873256.png)
